1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane
Description
Properties
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-ethyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H26O2Si3/c1-9-13(5,6)11-14(7,8)10-12(2,3)4/h9H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRICAKEFCIBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H26O2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592729 | |
| Record name | 1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6231-64-7 | |
| Record name | 1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane can be synthesized through the hydrosilylation of alkenes in the presence of a platinum complex catalyst . The reaction typically involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond, resulting in the formation of the desired siloxane compound. The reaction conditions often include the use of solvents such as toluene and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In industrial settings, the production of this compound involves similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems allows for efficient and scalable production of the compound. The reaction is carefully monitored to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxane derivatives.
Reduction: Simpler silanes.
Substitution: Various functionalized siloxanes depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the silylation of aromatic compounds.
Biology: Employed in the synthesis of bioactive siloxane derivatives.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Acts as a surfactant and performance enhancer in agricultural and cosmetic formulations.
Mechanism of Action
The mechanism by which 1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane exerts its effects involves the interaction of its silicon-hydrogen bonds with various substrates. In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon double bonds, facilitated by a platinum catalyst. This results in the formation of new silicon-carbon bonds and the desired siloxane product. The molecular targets and pathways involved include the activation of the silicon-hydrogen bond and the coordination of the platinum catalyst to the substrate.
Comparison with Similar Compounds
Hydrosilylation Reactions
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane is widely used in hydrosilylation with alkenes (e.g., 1-octene) and alkynes (e.g., 1-octyne). Platinum catalysts achieve turnover frequencies (TOF) up to 43,300 h⁻¹ for this compound .
Surface Activity and Thermodynamics
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane is the precursor for TS-EO12 , a trisiloxane polyether surfactant. TS-EO12 exhibits a critical micelle concentration (CMC) of 0.08 mmol/L at 293 K and forms aggregates above 685 K .
- The ethyl-substituted compound is expected to have lower surface tension due to enhanced hydrophobicity, but experimental data are lacking.
Thermal and Physical Properties
Biological Activity
1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane is a siloxane compound known for its unique structural properties and potential applications in various fields, including agriculture and cosmetics. Understanding its biological activity is crucial for assessing its ecological impact and safety.
- Chemical Formula : C9H26O2Si3
- Molecular Weight : 250.558 g/mol
- Density : 0.8 ± 0.1 g/cm³
- Boiling Point : 201.0 ± 23.0 °C at 760 mmHg
- LogP : 5.27
Biological Activity Overview
The biological activity of siloxanes, particularly trisiloxanes like this compound, has been a subject of investigation due to their use in agricultural formulations and potential effects on non-target organisms.
Ecotoxicology Studies
Research indicates that trisiloxanes can exhibit varying degrees of toxicity towards different species:
- Honey Bees (Apis mellifera) : Studies have shown that exposure to trisiloxane polyether surfactants can lead to reduced olfactory learning abilities and increased mortality rates. For instance:
Case Studies
-
Pollinator Risk Assessment : A comprehensive risk assessment evaluated the ecological risks posed by trisiloxane surfactants in agricultural settings. The study utilized honey bees as a model organism to assess acute and chronic risks based on exposure data from almond orchards .
- Key findings included:
- Risk quotients (RQs) for larval and adult life stages were below the EPA's levels of concern.
- The study highlighted the importance of analytical methodologies in detecting low concentrations of these compounds.
- Key findings included:
- Impact on Terrestrial Arthropods : Research by Mullin et al. (2015) demonstrated that trisiloxane surfactants exhibited insecticidal properties against various terrestrial arthropods such as aphids and spider mites. The study emphasized the need for further investigation into the mechanisms behind this toxicity .
Applications in Agriculture and Cosmetics
This compound is utilized as an adjuvant in agricultural formulations to enhance the efficacy of pesticides. Its surfactant properties improve the wetting and spreading of pesticide sprays on plant surfaces.
Table: Comparative Analysis of Trisiloxane Compounds
| Compound Name | CAS Number | Density (g/cm³) | Boiling Point (°C) | LC50 (mg/L) |
|---|---|---|---|---|
| This compound | 17861-60-8 | 0.8 ± 0.1 | 201.0 ± 23.0 | ~10 |
| Trisiloxane Polyether Surfactant | Various | Varies | Varies | ~10 |
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 1-ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane under controlled laboratory conditions?
- Methodology : Use a stepwise approach involving siloxane precursors and organosilicon reagents. For example, dissolve stoichiometric amounts of precursors in inert solvents (e.g., pentane) with a base like triethylamine to neutralize byproducts. Monitor reaction progress via TLC or GC-MS. Adjust molar ratios of reagents (e.g., MeSiCl) to improve yield, and purify via vacuum distillation or column chromatography to isolate the product .
Q. What purification techniques are effective for removing byproducts like EtN·HCl during synthesis?
- Methodology : After reaction completion, filter precipitated byproducts (e.g., EtN·HCl) under inert atmosphere. Use solvent extraction (e.g., pentane) to separate the target compound from polar impurities. Final purification via vacuum drying or fractional crystallization ensures high-purity yields .
Q. Which spectroscopic methods are suitable for characterizing this compound?
- Methodology : Employ H and C NMR to confirm substituent positions and methyl/ethyl group integration. FT-IR can identify Si-O-Si and Si-C stretching vibrations. For structural confirmation, single-crystal X-ray diffraction is ideal, though crystallization may require slow evaporation from non-polar solvents .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic properties of this compound?
- Methodology : Use software like Gaussian or ORCA to model the molecule’s geometry and electron density. Compare calculated NMR chemical shifts or vibrational spectra with experimental data to validate accuracy. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity in siloxane-based reactions .
Q. What strategies resolve contradictions in experimental vs. computational data for siloxane derivatives?
- Methodology : Cross-validate results using multiple techniques. For instance, if X-ray crystallography and DFT calculations disagree on bond angles, re-examine crystal packing effects or solvent interactions. Molecular dynamics simulations can model dynamic behaviors not captured in static DFT models .
Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize reaction conditions for siloxane synthesis?
- Methodology : Train machine learning models on historical reaction data (e.g., temperature, solvent polarity, catalyst loading) to predict optimal parameters. Use AI to automate real-time adjustments during synthesis, such as flow rate in continuous reactors or temperature gradients in batch processes .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
